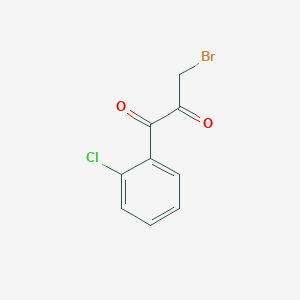![molecular formula C16H15N3O B8644503 4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol](/img/structure/B8644503.png)
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Aplicaciones Científicas De Investigación
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Benzimidazole: Contains an additional benzene ring fused to the imidazole ring.
Phenylimidazole: Similar structure but lacks the phenol group.
Uniqueness
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol is unique due to the presence of both the imidazole ring and the phenol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Propiedades
Fórmula molecular |
C16H15N3O |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol |
InChI |
InChI=1S/C16H15N3O/c1-19-11-15(12-5-3-2-4-6-12)18-16(19)17-13-7-9-14(20)10-8-13/h2-11,20H,1H3,(H,17,18) |
Clave InChI |
HSYIYOXDDZZVQM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-(3-Aza-spiro[5.5]undec-9-yloxy)-chromen-2-one](/img/structure/B8644499.png)



